molecular formula C19H23ClN4O2S B1418804 N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 1185309-92-5

N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride

Cat. No.: B1418804
CAS No.: 1185309-92-5
M. Wt: 406.9 g/mol
InChI Key: VLPSCXLNJWTHIC-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Molecular Formula

The compound N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride is systematically named according to IUPAC conventions as 1-(4-methylphenyl)sulfonyl-N-(piperidin-4-yl)-1H-benzimidazol-2-amine hydrochloride . Its molecular formula is C₁₉H₂₃ClN₄O₂S , with a molecular weight of 406.94 g/mol . The structural features include:

  • A benzimidazole core fused to a benzene ring.
  • A piperidin-4-yl group at the 2-position of the benzimidazole.
  • A toluenesulfonyl (tosyl) group at the 1-position of the benzimidazole.
  • A hydrochloride counterion.
Property Value Source
Molecular Formula C₁₉H₂₃ClN₄O₂S PubChem
Molecular Weight 406.94 g/mol PubChem
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NC4CCNCC4.Cl PubChem

Structural Analogues and Isomeric Considerations

Structural analogues of this compound often involve modifications to the piperidine, benzimidazole, or tosyl groups. Key examples include:

  • N-(Piperidin-3-ylmethyl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride : Differs in the substitution position of the piperidine group (3-ylmethyl vs. 4-yl).
  • 2-(Piperidin-4-yl)-1H-benzo[d]imidazole : Lacks the tosyl group and hydrochloride counterion.
  • 1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one : Features a ketone group on the piperidine ring.

Isomeric considerations arise from:

  • Tautomerism : The benzimidazole core can exhibit annular tautomerism, though the tosyl group at N1 limits this.
  • Stereoisomerism : The piperidine ring may adopt chair or boat conformations, but no chiral centers are present in the parent structure.

CAS Registry Number and PubChem CID

The compound is uniquely identified by:

  • CAS Registry Number : 1185309-92-5.
  • PubChem CID : 45786682.
Identifier Value Source
CAS Number 1185309-92-5 PubChem
PubChem CID 45786682 PubChem

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-piperidin-4-ylbenzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S.ClH/c1-14-6-8-16(9-7-14)26(24,25)23-18-5-3-2-4-17(18)22-19(23)21-15-10-12-20-13-11-15;/h2-9,15,20H,10-13H2,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPSCXLNJWTHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NC4CCNCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671415
Record name 1-(4-Methylbenzene-1-sulfonyl)-N-(piperidin-4-yl)-1H-benzimidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-92-5
Record name 1-(4-Methylbenzene-1-sulfonyl)-N-(piperidin-4-yl)-1H-benzimidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Compounds :

1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (Nor-AST) Structure: Replaces the tosyl group with a 4-fluorobenzyl substituent. Properties: Molecular weight = 331.18 g/mol; LC-MS: m/z = 331.9 [M+H]+ . Activity: Demonstrates antiplasmodium activity by inhibiting hemozoin formation, a mechanism critical for malaria treatment .

N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (Compound 14a)

  • Structure : Lacks the tosyl group; simpler benzimidazole-piperidine backbone.
  • Properties : Molecular weight = 216.29 g/mol; LC-MS: m/z = 217.2 [M+H]+; purity = 98% .
  • Activity : Serves as a precursor for H1 histamine receptor antagonists .

N-Phenyl-1-tosyl-1H-benzo[d]imidazol-2-amine (3ab)

  • Structure : Tosyl group retained; phenyl replaces piperidine.
  • Synthesis : Prepared via visible-light-mediated, catalyst-free reaction with phenyl isothiocyanate .
  • Applications : Used in photochemical studies due to stable tosyl-protected amine .
Structural Comparison Table :
Compound Name Substituent (R) Molecular Weight (g/mol) Key Pharmacological Role
Target Compound (Hydrochloride) Tosyl ~400 (estimated) Under investigation
Nor-AST 4-Fluorobenzyl 331.18 Antimalarial
Compound 14a None 216.29 H1 receptor antagonist
3ab Phenyl ~350 (estimated) Photochemical studies

Pharmacological Profiles

  • Nor-AST: IC50 values against Plasmodium falciparum range from 0.5–1.2 µM, with >95% inhibition of hemozoin formation .
  • Compound 14a : Binds to histamine H1 receptors (Ki = 12 nM) but lacks significant antiparasitic activity .

Physicochemical Properties

Property Target Compound Nor-AST Compound 14a
Solubility (HCl salt) High Moderate Moderate
Purity ≥98% (HPLC) 97.8% 98%
Stability Tosyl enhances stability Fluorobenzyl increases lipophilicity Unstable under acidic conditions

Preparation Methods

Starting Materials

The synthesis generally begins with 4-piperidone hydrochloride as a starting material, which serves as the foundation for constructing the piperidine moiety of the target compound. This approach is consistent with established methods for synthesizing piperidine-containing heterocycles.

Key Intermediates

Several key intermediates are typically involved in the synthesis pathway:

  • N-protected piperidone derivatives (such as N-t-butyloxycarbonyl-4-piperidone)
  • 4-amino-1-protected piperidine intermediates
  • Benzimidazole precursors that can be coupled with the piperidine moiety

Detailed Synthetic Pathway

Based on analogous syntheses of piperidine-containing heterocycles, the following synthetic route can be proposed for N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride:

Protection of Piperidine Nitrogen

The first step typically involves protecting the nitrogen of 4-piperidone hydrochloride using a suitable protecting group such as tert-butyloxycarbonyl (Boc):

  • 4-Piperidone hydrochloride is treated with sodium bicarbonate in aqueous acetone
  • Di-tert-butyl dicarbonate is added to the reaction mixture
  • The reaction is stirred at room temperature for approximately 24 hours
  • After completion, the reaction mixture is extracted with ethyl acetate
  • The organic layer is dried and concentrated to yield N-Boc-4-piperidone

Conversion to 4-Amino-1-protected Piperidine

The protected piperidone is then converted to the corresponding 4-amino derivative:

  • N-Boc-4-piperidone is treated with ammonia in ethanol in the presence of titanium tetraisopropylate
  • Sodium borohydride is added in portions while maintaining the temperature below 30°C
  • After completion, the reaction is quenched with concentrated ammonia
  • The product is extracted and purified to yield 4-amino-1-Boc-piperidine

Coupling with Benzimidazole Moiety

The coupling of the 4-amino-piperidine derivative with a suitably functionalized benzimidazole precursor is a critical step:

  • The 4-amino-1-protected piperidine is reacted with an appropriate benzimidazole precursor
  • The reaction typically requires coupling reagents or conditions that promote nucleophilic substitution
  • The reaction is conducted under nitrogen protection in a suitable solvent

Tosylation of Benzimidazole

The tosylation of the benzimidazole nitrogen is an important step:

  • The coupled product is treated with p-toluenesulfonyl chloride (tosyl chloride)
  • A base such as triethylamine or sodium hydride is typically used
  • The reaction is carried out in an appropriate solvent like dichloromethane or DMF
  • After completion, the product is purified by chromatography or recrystallization

Deprotection and Salt Formation

The final steps involve deprotection of the protecting group and formation of the hydrochloride salt:

  • The N-protected intermediate is treated with an acid (typically TFA or HCl) to remove the Boc group
  • The free base is then treated with HCl (in dioxane or ether) to form the hydrochloride salt
  • The final product is purified by recrystallization from an appropriate solvent system

Alternative Synthetic Approaches

Research on related compounds suggests alternative approaches that might be applicable to the synthesis of N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride:

Direct Coupling Approach

A more direct approach might involve:

  • Synthesis of 1-tosyl-1H-benzo[d]imidazol-2-amine
  • Direct coupling with a suitably protected 4-piperidone or 4-bromopiperidine derivative
  • Deprotection and salt formation as the final steps

Convergent Synthesis

A convergent synthetic strategy could be more efficient:

  • Separate preparation of the tosylated benzimidazole component
  • Independent synthesis of the functionalized piperidine component
  • Convergent coupling of the two components under optimized conditions
  • Final deprotection and salt formation

Reaction Conditions and Optimization

The synthesis of N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride requires careful control of reaction conditions:

Temperature Control

Temperature management is critical in several steps:

  • Protection reactions typically proceed at room temperature
  • Reductive amination steps require careful temperature control (below 30°C) during hydride addition
  • Coupling reactions may require elevated temperatures depending on the specific reagents used

Solvent Selection

Appropriate solvent selection is important for each step:

  • Aqueous acetone mixtures for protection steps
  • Ethanol for reductive amination
  • Toluene, DMF, or dichloromethane for coupling and tosylation reactions

Catalyst and Reagent Optimization

The choice of catalysts and reagents significantly impacts yield and purity:

  • Titanium tetraisopropylate as a catalyst for reductive amination
  • Selection of appropriate coupling reagents for the benzimidazole-piperidine coupling
  • Base selection for tosylation reactions

Purification Techniques

Effective purification is essential for obtaining high-purity N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride:

Chromatographic Methods

Column chromatography using appropriate solvent systems is commonly employed for intermediate purification:

  • Silica gel chromatography with ethyl acetate/hexane or dichloromethane/methanol gradients
  • HPLC purification for final product quality control

Recrystallization

Recrystallization is particularly important for the final hydrochloride salt:

  • Common solvent systems include isopropanol/water mixtures
  • Ethyl acetate/methanol combinations
  • Acetone/diethyl ether systems

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure and purity of N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride:

Spectroscopic Analysis

  • NMR spectroscopy (¹H and ¹³C) for structural confirmation
  • Mass spectrometry for molecular weight verification
  • IR spectroscopy for functional group identification

Physical Properties

  • Melting point determination
  • Solubility profile in various solvents
  • Crystalline form characterization

Challenges and Considerations

Several challenges may be encountered during the synthesis of N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride:

Selectivity Issues

  • Regioselective tosylation of the benzimidazole nitrogen
  • Selective coupling at the 4-position of the piperidine ring
  • Minimizing side reactions during deprotection steps

Purification Challenges

  • Separation of closely related intermediates
  • Removal of metal catalysts from final products
  • Obtaining the hydrochloride salt in high purity

Scale-Up Considerations

For larger-scale preparation, several factors must be considered:

Process Optimization

  • Minimizing solvent usage
  • Improving atom economy
  • Enhancing overall yield through optimized conditions

Q & A

Q. What are the standard synthetic methodologies for preparing N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride?

The synthesis typically involves two key steps:

  • Sulfonylation of benzimidazole : Reacting 1H-benzo[d]imidazol-2-amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) and a catalyst (e.g., 4-dimethylaminopyridine, 4-DMAP) in dry dichloromethane (DCM) under inert atmosphere (argon) to yield 1-tosyl-1H-benzo[d]imidazol-2-amine (TBZA) .
  • Piperidine coupling : Introducing the piperidin-4-yl group via nucleophilic substitution or reductive amination. For example, reacting TBZA with a piperidine derivative (e.g., 4-aminopiperidine) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a coupling agent like HATU or DIPEA .
    Purification is achieved via column chromatography (e.g., 1–10% MeOH/DCM gradient) and recrystallization .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions (e.g., tosyl group at N1, piperidine at C2). For example, aromatic protons in the benzimidazole core appear between δ 7.0–8.0 ppm, while the piperidine protons resonate near δ 3.0–4.0 ppm .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., observed [M+H]⁺ m/z = 331.9 for a related compound vs. calculated 331.18) .
  • Elemental Analysis (CHN) : Validates purity (>95%) and stoichiometry .

Q. What preliminary biological activities have been reported for this compound?

The compound’s sulphonamide and benzimidazole moieties suggest antifungal potential. For example, TBZA (a structural analog) and its metal complexes (Cu, Co, Zn) demonstrated significant activity against Cryptococcus neoformans (zone of inhibition: 18–22 mm) . Piperidine derivatives also show antiplasmodial activity by inhibiting hemozoin formation in Plasmodium species .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during piperidine coupling?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine amine.
  • Catalysis : Using Pd/C or CuI for Buchwald-Hartwig amination can reduce side reactions .
  • Temperature control : Refluxing in acetonitrile (80–100°C) for 12–24 hours improves coupling efficiency .
  • Purification : Gradient column chromatography (e.g., 5–15% MeOH/DCM) resolves unreacted starting materials and byproducts .

Q. How do structural modifications (e.g., metal complexation) impact biological efficacy?

  • Coordination chemistry : TBZA forms stable complexes with transition metals (Cu²⁺, Co²⁺), enhancing antifungal activity. For example, the Cu-TBZA complex showed a 22±3 mm inhibition zone against C. neoformans vs. 18±3 mm for the ligand alone .
  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the benzimidazole ring increase antiplasmodial activity by enhancing binding to hemozoin .

Q. How can spectral data discrepancies (e.g., NMR shifts) be resolved for derivatives?

  • Variable temperature NMR : Resolves dynamic effects (e.g., piperidine ring puckering) causing split signals .
  • Deuteration studies : Replacing exchangeable protons (e.g., NH) with deuterium clarifies splitting patterns .
  • X-ray crystallography : Provides definitive structural assignments for ambiguous peaks .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Predicts binding to targets like Plasmodium hemozoin (PDB: 1XDH) or fungal CYP51 .
  • QSAR models : Correlate substituent lipophilicity (logP) with antifungal IC₅₀ values .
  • DFT calculations : Evaluates electronic effects of substituents (e.g., sulfonyl groups) on reactivity .

Q. What contradictions exist in reported biological data, and how can they be addressed?

  • Varied antifungal results : Differences in assay conditions (e.g., agar diffusion vs. microdilution) may explain conflicting MIC values. Standardizing protocols (CLSI guidelines) is critical .
  • Antiplasmodial vs. cytotoxicity : Some analogs show high antiplasmodial IC₅₀ (>10 µM) but also cytotoxicity. Screening against mammalian cell lines (e.g., HEK293) identifies selective derivatives .

Q. Methodological Recommendations

  • Synthetic reproducibility : Always use anhydrous solvents and inert atmospheres to prevent hydrolysis of the tosyl group .
  • Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate results with triplicate experiments .
  • Data reporting : Publish full spectral datasets (NMR, LC-MS) and crystal structures in supplementary materials to aid reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride
Reactant of Route 2
N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride

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